molecular formula C7H5IN4 B1310592 5-(2-Iodophenyl)-1H-tetrazole CAS No. 73096-40-9

5-(2-Iodophenyl)-1H-tetrazole

Cat. No. B1310592
CAS RN: 73096-40-9
M. Wt: 272.05 g/mol
InChI Key: BISBCDUUTDMGBR-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)-1H-tetrazole (5-IPT) is an organic compound with a wide range of uses in scientific research. It is a heterocyclic compound, containing an aromatic ring and a five-membered ring. 5-IPT is used in a variety of applications, including synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic chemistry. It is also used as a fluorescent dye, as a corrosion inhibitor, and as a reagent in biochemical assays.

Scientific Research Applications

1. Catalysis in Organic Reactions

5-(2-Iodophenyl)-1H-tetrazole has been utilized in catalysis, particularly in facilitating organic reactions. A notable application is in the Pd(II)-catalyzed Heck reaction, where this compound acts as an effective ligand, leading to high yields of cross-coupled products (Gupta, Song, & Oh, 2004).

2. Advancements in Medicinal Chemistry

Tetrazoles, including 5-(2-Iodophenyl)-1H-tetrazole, are widely recognized for their role in medicinal chemistry. They serve as bioisosteric replacements for carboxylic acids in drug design, offering advantages like higher lipophilicity and metabolic resistance. This trait has been exploited in various clinical drugs, enhancing their pharmacokinetics and pharmacodynamics (Roh, Vávrová, & Hrabálek, 2012).

3. Role in Corrosion Inhibition

Another significant application of 5-(2-Iodophenyl)-1H-tetrazole derivatives is in corrosion inhibition, particularly for metals like copper in chloride solutions. These compounds demonstrate high inhibiting efficiency, making them valuable in industrial processes where metal corrosion is a concern (Zucchi, Trabanelli, & Fonsati, 1996).

4. Synthesis of 5-Substituted Tetrazoles

5-(2-Iodophenyl)-1H-tetrazole is integral in the synthesis of various 5-substituted tetrazoles, which are crucial intermediates in the production of other heterocycles. Methods have been developed to make this process more efficient and eco-friendly, contributing significantly to organic synthesis (Gutmann, Roduit, Roberge, & Kappe, 2010).

5. Applications in Material Science

Tetrazole derivatives, including 5-(2-Iodophenyl)-1H-tetrazole, find applications in material science, particularly in the development of coordination polymers with interesting physical properties like fluorescence, ferroelectric, and dielectric behaviors. These materials have potential uses in various high-tech applications (Zhao, Qu, Ye, & Xiong, 2008).

properties

IUPAC Name

5-(2-iodophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBCDUUTDMGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454765
Record name 5-(2-Iodophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Iodophenyl)-1H-tetrazole

CAS RN

73096-40-9
Record name 5-(2-Iodophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Iodophenyl)-1H-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kumar, KD Sayala, L Camdzic, M Siegler, A Vaish… - 2021 - chemrxiv.org
A series of heterocyclic hypervalent (HV) iodine(III) compounds containing fused tetrazole and benziodazole rings, ie, derivatives of benziodazolotetrazole (BIAT) with various ligands …
Number of citations: 2 chemrxiv.org
A Vaish, KD Sayala, NV Tsarevsky - Tetrahedron Letters, 2019 - Elsevier
An N-heterocycle (tetrazole)-stabilized pseudocyclic λ 3 -iodane was synthesized and its thermal stability and redox activity were studied. Simultaneous thermogravimetric analysis and …
Number of citations: 11 www.sciencedirect.com
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org

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